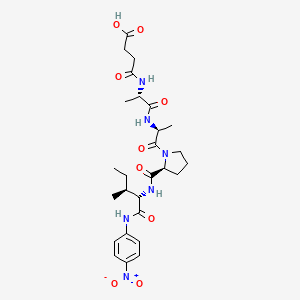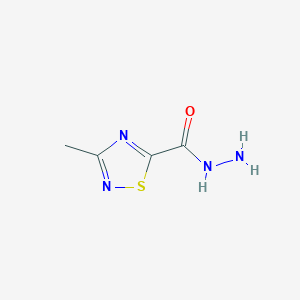![molecular formula C11H14ClN3 B1447130 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride CAS No. 1803610-65-2](/img/structure/B1447130.png)
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride
Übersicht
Beschreibung
“4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” is a chemical compound with the molecular weight of 223.7 . It has the IUPAC name of 4-(pyrrolidin-3-ylamino)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 . Unfortunately, other specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Leukemia .
- Summary of the Application: “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” is being studied as a potential inhibitor of lysine-specific demethylase 1 (LSD1), a protein that plays a crucial role in the development of acute myeloid leukemia . The compound acts as a scaffold-hops of the literature inhibitor GSK-690 .
- Methods of Application or Experimental Procedures: The compound was tested in human THP-1 acute myeloid leukemia cells . The most active compound, 21g, demonstrated a Kd value of 22nM and a biochemical IC50 of 57nM .
- Results or Outcomes: The compound was found to increase the expression of the surrogate cellular biomarker CD86 . This suggests that it may have potential as a therapeutic agent in the treatment of acute myeloid leukemia .
Application in Drug Discovery
- Specific Scientific Field: Drug Discovery .
- Summary of the Application: The pyrrolidine ring, which is a part of the “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The compound can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Results or Outcomes: The use of the pyrrolidine ring has led to the development of a variety of biologically active compounds .
Application as Selective Androgen Receptor Modulators (SARMs)
- Specific Scientific Field: Endocrinology .
- Summary of the Application: “4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
- Methods of Application or Experimental Procedures: The compound was optimized to modify the pharmacokinetic profile .
- Results or Outcomes: The compound showed potential as a SARM, although further details about the results were not provided .
Eigenschaften
IUPAC Name |
4-(pyrrolidin-3-ylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGHTGTLGTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)





![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)



![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
